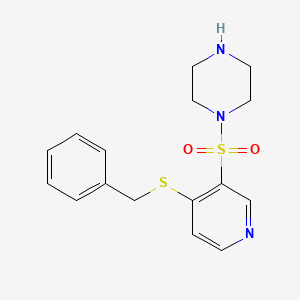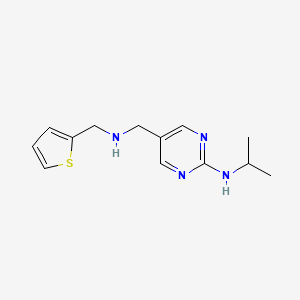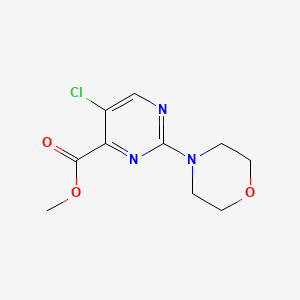
3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol is an organic compound that belongs to the class of phenyltriazoles. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a triazole ring and a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Phenyl Ring: The phenyl ring with the tert-butyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation reactions to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the triazole ring.
2,4-Ditert-butylphenol: Contains two tert-butyl groups but lacks the triazole ring.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
The presence of the triazole ring in 3-(5-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-3-yl)phenol imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-19-17(21-20-16)13-5-4-6-15(22)11-13/h4-11,22H,1-3H3,(H,19,20,21) |
Clave InChI |
MZIYQQNOPLVCQF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



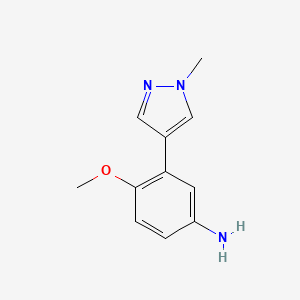
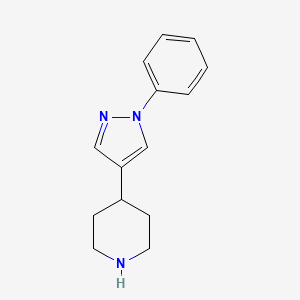


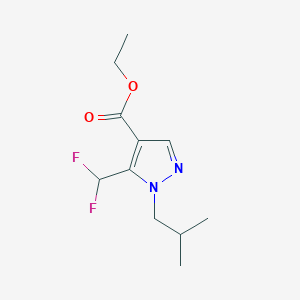

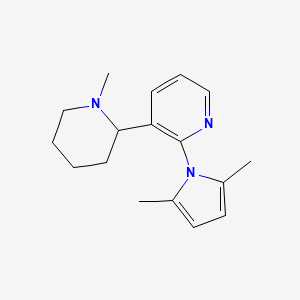
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)
